Cas no 175205-76-2 (2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride)
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
- BUTTPARK 97\57-29
- 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl
- 4-(Chlorosulphonyl)-3,5-dichlorobenzotrifluoride
- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE
- 2,6-Dichloro-4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride, 9
- 2,6-Dichloro-4-(trifluoromethyl)benzenesulphonylchloride95%
- 2,6-Dichloro-4-(trifluoromethyl)benzenesulphonyl chloride 95%
- 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, 95+%
- DTXSID20371663
- 175205-76-2
- 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonylchloride
- AKOS015849905
- CS-0205933
- AS-47768
- 2,6-Dichloro-4-trifluoromethylbenzenesulfonyl chloride
- F16076
- C7H2Cl3F3O2S
- Benzenesulfonyl chloride, 2,6-dichloro-4-(trifluoromethyl)-
- Benzenesulfonylchloride,2,6-dichloro-4-(trifluoromethyl)-
- MFCD00220929
- 2,6-dichloro-4-(trifluoromethyl)benzenesulphonyl chloride, AldrichCPR
- A811954
- 2,6-dichloro-4-(trifluoromethyl)benzene sulphonyl chloride
- FT-0610575
- 2,6-dichloro-4-(trifluoromethyl)benzenesulfonylchloride
- SCHEMBL533215
- 2,6-Dichloro-4-(Trifluoromethyl)-Benzenesulfonylchloride
- DB-004177
-
- MDL: MFCD00220929
- Inchi: 1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H
- InChI Key: MRGIKDMKHORAMU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=C(C=1S(=O)(=O)Cl)Cl
Computed Properties
- Exact Mass: 311.87900
- Monoisotopic Mass: 311.879
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: White to yellow solid or molten state
- Density: 1.708
- Melting Point: 47 °C
- Boiling Point: 297.5°Cat760mmHg
- Flash Point: 133.7°C
- Refractive Index: 1.502
- PSA: 42.52000
- LogP: 5.02050
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:3261
- Hazard Category Code: 34-36/37/38-36
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- HazardClass:IRRITANT, CORROSIVE
- PackingGroup:II
- Risk Phrases:R34
- Packing Group:II
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004743-5g |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonylchloride |
175205-76-2 | 99% | 5g |
£28.00 | 2022-02-28 | |
| TRC | D437203-100mg |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride |
175205-76-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D437203-250mg |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride |
175205-76-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D437203-500mg |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride |
175205-76-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D437203-1g |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride |
175205-76-2 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 004743-1g |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonylchloride |
175205-76-2 | 99% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 004743-10g |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonylchloride |
175205-76-2 | 99% | 10g |
£47.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D504575-1g |
2,6-Dichloro-4-(trifluoroMethyl)benzene-1-sulfonyl chloride |
175205-76-2 | 97% | 1g |
$200 | 2023-09-03 | |
| eNovation Chemicals LLC | D504575-5g |
2,6-Dichloro-4-(trifluoroMethyl)benzene-1-sulfonyl chloride |
175205-76-2 | 97% | 5g |
$370 | 2023-09-03 | |
| abcr | AB180939-1 g |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride, 98%; . |
175205-76-2 | 98% | 1 g |
€48.40 | 2023-07-20 |
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Suppliers
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
Introduction to 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-76-2)
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 175205-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The unique structural features of this compound, including the presence of both chloro and trifluoromethyl substituents on a benzene ring, contribute to its distinctive reactivity and potential applications.
The sulfonyl chloride functional group in 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride makes it an attractive building block for further chemical transformations. Sulfonyl chlorides are known to readily react with amines and alcohols to form sulfonamides and esters, respectively. These reactions are fundamental in the synthesis of many pharmaceuticals and agrochemicals, where sulfonamide derivatives play a crucial role due to their broad spectrum of biological activities.
The presence of both chloro and trifluoromethyl groups on the benzene ring in 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride enhances its electronic properties, making it a versatile intermediate for constructing more complex molecules. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions. This feature is particularly valuable in medicinal chemistry, where precise control over reaction outcomes is essential for optimizing biological activity.
Recent advancements in synthetic methodologies have highlighted the utility of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize sulfonamides with enhanced binding affinity to target proteins. The combination of chloro and trifluoromethyl substituents has been shown to improve metabolic stability and pharmacokinetic properties of derived compounds, making them more suitable for clinical applications.
In addition to its pharmaceutical applications, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride has found utility in agrochemical research. Sulfonyl amides are well-documented as potent herbicides and pesticides due to their ability to inhibit key enzymatic pathways in plants and pests. The structural motifs present in 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride make it a valuable precursor for designing next-generation agrochemicals that offer improved efficacy and environmental safety.
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination and trifluoromethylation of a suitable aromatic precursor followed by sulfonylation. Modern synthetic approaches often employ catalytic methods to enhance efficiency and reduce waste. For example, transition metal-catalyzed cross-coupling reactions have been explored as means to introduce functional groups with high selectivity and yield.
From a mechanistic standpoint, the reactivity of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride can be attributed to the polarization of the C-S bond due to the electron-withdrawing effects of the sulfonyl group. This polarization makes the sulfur atom highly electrophilic, facilitating nucleophilic attack by amines or alcohols. The presence of additional electron-withdrawing groups such as chlorine and trifluoromethyl further enhances this reactivity.
Recent studies have also explored the use of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride in combinatorial chemistry libraries. These libraries are designed to rapidly screen large numbers of compounds for biological activity. The structural diversity provided by this intermediate allows for the generation of novel sulfonamides with tailored properties for drug discovery efforts.
The handling and storage of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride require careful consideration due to its reactivity. It should be stored under inert conditions at controlled temperatures to prevent degradation. In laboratory settings, appropriate safety measures must be taken when working with this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.
The future prospects for 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for utilizing this compound as a key intermediate in complex molecular architectures.
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